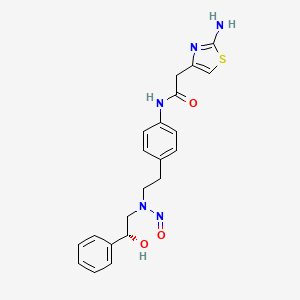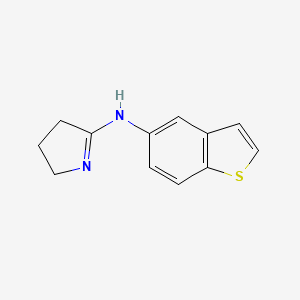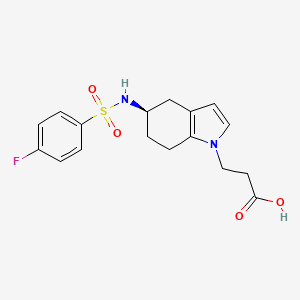
(R)-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fluorophenyl group, a sulfonamide group, and a tetrahydroindole moiety, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid typically involves multiple steps, including the formation of the tetrahydroindole core, the introduction of the fluorophenyl group, and the attachment of the sulfonamide group. Common synthetic routes may include:
Formation of Tetrahydroindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Group: This step often involves electrophilic aromatic substitution or cross-coupling reactions.
Attachment of Sulfonamide Group: This can be done using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, ®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of fluorophenyl and sulfonamide groups on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicinal chemistry, ®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups makes it a versatile building block for advanced materials.
作用机制
The mechanism of action of ®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- ®-3-(5-((4-Chlorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid
- ®-3-(5-((4-Methylphenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid
- ®-3-(5-((4-Nitrophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid
Uniqueness
®-3-(5-((4-Fluorophenyl)sulfonamido)-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it different from similar compounds with other substituents, such as chlorine, methyl, or nitro groups. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.
属性
分子式 |
C17H19FN2O4S |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
3-[(5R)-5-[(4-fluorophenyl)sulfonylamino]-4,5,6,7-tetrahydroindol-1-yl]propanoic acid |
InChI |
InChI=1S/C17H19FN2O4S/c18-13-1-4-15(5-2-13)25(23,24)19-14-3-6-16-12(11-14)7-9-20(16)10-8-17(21)22/h1-2,4-5,7,9,14,19H,3,6,8,10-11H2,(H,21,22)/t14-/m1/s1 |
InChI 键 |
ISNYWGRVYWSSCF-CQSZACIVSA-N |
手性 SMILES |
C1CC2=C(C[C@@H]1NS(=O)(=O)C3=CC=C(C=C3)F)C=CN2CCC(=O)O |
规范 SMILES |
C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C=CN2CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13841851.png)
![(3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)](/img/structure/B13841872.png)
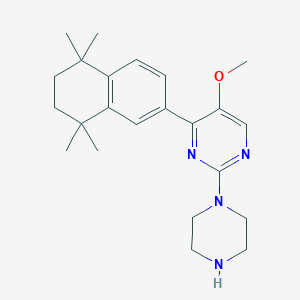
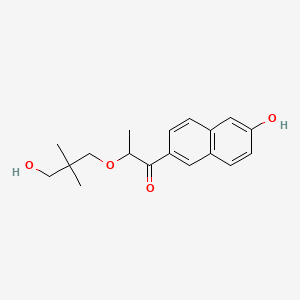
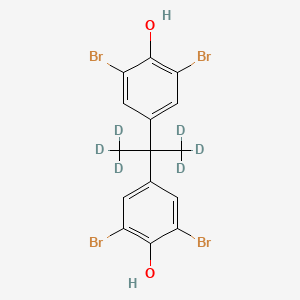
![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)

![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)

